molecular formula C10H8F6O B15147087 2-[2,4-Bis(trifluoromethyl)phenyl]ethanol

2-[2,4-Bis(trifluoromethyl)phenyl]ethanol

Cat. No.: B15147087
M. Wt: 258.16 g/mol
InChI Key: MTNNOGVLQKHYEO-UHFFFAOYSA-N
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Description

2-[2,4-Bis(trifluoromethyl)phenyl]ethanol is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-Bis(trifluoromethyl)phenyl]ethanol typically involves the reduction of 2,4-bis(trifluoromethyl)acetophenone. One common method is the biocatalyzed asymmetric reduction using microbial cells and various oxidoreductases. For instance, a NADPH-dependent carbonyl reductase from Lactobacillus kefir can be used to reduce 2,4-bis(trifluoromethyl)acetophenone to this compound with excellent enantioselectivity .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using whole-cell biocatalysts in deep-eutectic solvent-containing micro-aerobic medium systems. This method enhances the catalytic efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[2,4-Bis(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives .

Scientific Research Applications

2-[2,4-Bis(trifluoromethyl)phenyl]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,4-Bis(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, which can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,4-Bis(trifluoromethyl)phenyl]ethanol is unique due to its specific structural features, such as the presence of two trifluoromethyl groups and an ethanol moiety. These features confer distinct chemical and physical properties, making it valuable for specialized applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C10H8F6O

Molecular Weight

258.16 g/mol

IUPAC Name

2-[2,4-bis(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H8F6O/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,5,17H,3-4H2

InChI Key

MTNNOGVLQKHYEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CCO

Origin of Product

United States

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